Unprotected Amine Transfer vs. Protected NH-Boc Transfer in Electrophilic Amination
N-Boc-O-tosyl hydroxylamine transfers a protected NH-Boc group, yielding Boc-protected hydrazino acids in 67-87% isolated yields when reacted with amino acid derivatives [1]. In contrast, unprotected electrophilic aminating reagents such as hydroxylamine-O-sulfonic acid (HOSA) and O-(diphenylphosphinyl)hydroxylamine (DPPH) transfer a free -NH2 group, producing unprotected hydrazines that require an additional protection step for subsequent peptide coupling or heterocycle synthesis [2]. This direct Boc protection during amination eliminates a discrete synthetic step, reducing overall process time and improving atom economy.
| Evidence Dimension | Product of Electrophilic Amination |
|---|---|
| Target Compound Data | Boc-protected hydrazino acids (67-87% yield) [1] |
| Comparator Or Baseline | HOSA, DPPH: Unprotected hydrazines (requires separate Boc protection step) [2] |
| Quantified Difference | Eliminates one discrete synthetic step (Boc protection) |
| Conditions | Amino acid derivatives in DMF with K2CO3 at room temperature |
Why This Matters
This eliminates a discrete synthetic step, improving overall process efficiency and atom economy in multi-step syntheses of modified peptides and pharmaceuticals.
- [1] T. Baburaj, S. Thambidurai, Tetrahedron Letters, 2012, 53, 2292-2294. View Source
- [2] S. Sabir, G. Kumar, J. L. Jat, Organic & Biomolecular Chemistry, 2018, 16, 3314-3327. View Source
